molecular formula C23H24FN3O B2766267 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide CAS No. 1049459-78-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2766267
CAS No.: 1049459-78-0
M. Wt: 377.463
InChI Key: FMBSXUJWHUJQGH-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is an intricate organic compound, renowned for its potential applications in various scientific fields. Its complex structure and diverse functional groups make it a fascinating subject for both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole.

  • Reaction Conditions

    • Step 1: : Functionalization of 3,4-dihydroisoquinoline by introducing an alkyl chain. This step typically involves alkyl halides in the presence of a base such as potassium carbonate.

    • Step 2: : Coupling with 1-methyl-1H-pyrrole, often through a condensation reaction using reagents like EDCI or DCC to form the desired linkage.

    • Step 3: : Introduction of the 4-fluorobenzamide moiety through an amide coupling reaction, facilitated by reagents like HATU or coupling agents under mild conditions.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity:

  • Optimization of Reaction Parameters: : Factors like temperature, solvent choice, and reaction time are crucial. Large-scale reactions might employ continuous flow techniques to enhance efficiency.

  • Purification: : Post-synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the isoquinoline ring, forming N-oxides.

  • Reduction: : It may be reduced at the fluorobenzamide group, converting the amide to an amine.

  • Substitution: : The fluorine atom on the benzamide ring can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as mCPBA or hydrogen peroxide under acidic conditions.

  • Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base such as potassium tert-butoxide.

Major Products

  • Oxidation: : N-oxides of the dihydroisoquinoline ring.

  • Reduction: : Amino derivatives of the 4-fluorobenzamide.

  • Substitution: : Substituted fluorobenzamides with various nucleophiles attached.

Scientific Research Applications

Chemistry

  • Catalysts: : Used as ligands in coordination chemistry to create novel catalysts.

  • Synthetic Intermediates: : Serves as a building block for more complex molecular architectures.

Biology

  • Bioactive Molecules: : Research into its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.

Medicine

  • Therapeutics: : Investigated for its activity against specific receptors or enzymes linked to diseases.

Industry

  • Material Science: : Potential use in creating advanced materials due to its unique functional groups and structural properties.

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific receptors or enzymes, altering their activity. Its isoquinoline and pyrrole moieties are key in binding to these targets.

  • Pathways Involved: : Modulates pathways related to neurotransmission or enzymatic reactions, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)-2-(pyridin-2-yl)ethyl)-4-chlorobenzamide

  • N-(2-(3,4-dihydroquinolin-2(1H)-yl)-2-(1-methyl-1H-imidazol-2-yl)ethyl)-4-methylbenzamide

  • N-(2-(quinolin-3-yl)-2-(1H-pyrrol-1-yl)ethyl)-4-iodobenzamide

Comparison

  • Structural Differences: : The presence of isoquinoline and pyrrole rings, along with the fluorobenzamide group, sets it apart.

  • Functional Groups: : The fluorine atom adds unique reactivity compared to other halogens or substituents.

  • Applications: : Its specific combination of functional groups broadens its application spectrum, making it a versatile compound in research and industry.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-26-13-4-7-21(26)22(15-25-23(28)18-8-10-20(24)11-9-18)27-14-12-17-5-2-3-6-19(17)16-27/h2-11,13,22H,12,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSXUJWHUJQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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